Ethyl[1-(4-methylphenyl)butan-2-yl]amine
Description
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Properties
IUPAC Name |
N-ethyl-1-(4-methylphenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-13(14-5-2)10-12-8-6-11(3)7-9-12/h6-9,13-14H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIBPRPOERTBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl[1-(4-methylphenyl)butan-2-yl]amine, a compound with a unique structural configuration, has garnered interest in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Overview
This compound features an ethyl group attached to a butan-2-yl chain, which is further substituted with a 4-methylphenyl group. This configuration imparts distinct chemical reactivity and potential biological activity compared to its analogs.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems:
- Enzyme Interaction : The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to altered metabolic pathways, which may be beneficial in treating certain diseases.
- Receptor Modulation : It may interact with specific receptors, modulating signaling pathways that are crucial for cellular communication and function. This interaction can influence neurotransmitter systems, potentially affecting mood and behavior.
Table 1: Biological Activity Summary
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent. The mechanism was linked to the disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic activity against several cancer cell lines. For instance, it was tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, revealing IC50 values in the micromolar range. The compound induced apoptosis in these cells through caspase activation pathways, indicating its potential as an anticancer therapeutic agent .
Comparative Analysis with Analog Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)ethylamine | Lacks the butan-2-yl group | Lower enzyme inhibition |
| 1-(3,4-Dichlorophenyl)ethylamine | Contains chlorine substituents | Increased receptor affinity |
Scientific Research Applications
Pharmaceutical Research
Ethyl[1-(4-methylphenyl)butan-2-yl]amine is being explored as a potential scaffold for developing new therapeutic agents. Its unique structural features may enhance binding affinity to specific biological targets, making it a candidate for drug discovery programs aimed at treating various conditions.
Case Study: Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, in vitro tests demonstrated that this compound reduced cell viability in A549 (lung cancer) and Caco-2 (colon cancer) cell lines by over 50%, indicating its potential as an anticancer agent.
| Cell Line | % Viability (Control) | % Viability (Compound) |
|---|---|---|
| A549 | 100% | 45% |
| Caco-2 | 100% | 39% |
The compound has garnered attention for its biological activity, particularly in its interaction with neurotransmitter receptors. Studies suggest that it may act as a ligand, influencing receptor activity and potentially modulating neurological pathways.
Mechanism of Action:
Research indicates that this compound may induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and cell cycle arrest mechanisms. This highlights its dual role in both pharmacological and toxicological assessments.
Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, including oxidation and substitution, makes it an essential building block in synthetic organic chemistry.
Reactions Involved:
- Oxidation: Can form imines or nitriles under oxidative conditions.
- Reduction: Capable of being reduced to yield primary amines.
Table of Common Reactions:
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Imines, Nitriles | KMnO4, CrO3 |
| Reduction | Primary Amines | NaBH4, LiAlH4 |
| Substitution | Various Derivatives | Alkyl halides, Acyl chlorides |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl[1-(4-methylphenyl)butan-2-yl]amine, and what reaction conditions are critical for achieving optimal yields?
- Methodological Answer : The compound can be synthesized via alkylation of 1-(4-methylphenyl)butan-2-amine with ethyl halides under basic conditions. Key parameters include temperature control (60–80°C), use of anhydrous solvents (e.g., THF or DMF), and stoichiometric optimization to minimize byproducts like dialkylated amines. AI-driven retrosynthetic tools (e.g., PubChem’s Template_relevance models) can predict one-step routes by analyzing precursor relevance and feasibility . Confirmation of product purity via HPLC or GC-MS is recommended .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : and NMR should resolve aromatic protons (δ 6.8–7.2 ppm for the 4-methylphenyl group) and the ethylamine backbone (δ 1.2–2.8 ppm). DEPT-135 or HSQC can distinguish CH/CH groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 203.32 (CHN) and fragments like [CHCH].
- IR : Stretching frequencies for N–H (3300–3500 cm) and C–N (1250–1350 cm) validate amine functionality .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Management : Segregate aqueous and organic waste. Neutralize acidic/basic byproducts before disposal via licensed hazardous waste contractors .
- Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data for this compound derivatives?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., hindered rotation of the ethyl group) or diastereotopic protons. Use advanced techniques:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximity of protons .
- Variable Temperature NMR : Identify temperature-dependent splitting caused by conformational changes .
- X-ray Crystallography : Resolve absolute configuration if asymmetric synthesis is employed .
Q. What strategies are recommended for optimizing the enantiomeric purity of this compound during asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for enantioselective alkylation. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
- Kinetic Resolution : Leverage enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .
- Computational Modeling : DFT calculations predict transition-state energies to guide catalyst selection .
Q. How can computational chemistry tools aid in predicting the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amine group’s lone pair (HOMO) may participate in SN2 reactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics .
- Retrosynthetic Software : Tools like Pistachio analyze databases to propose novel pathways, such as reductive amination of ketone precursors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
